- Homolytic alkoxycarbonylation reactions in two-phase systems. 3. Introduction of a single carboxylic acid ester function into cyano- or (alkoxycarbonyl)-substituted N-heteroaromatics, Heterocycles, 1987, 26(3), 731-44

Cas no 97316-50-2 (Ethyl 4-cyanopicolinate)

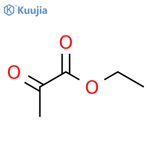

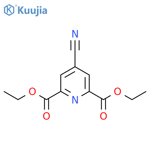

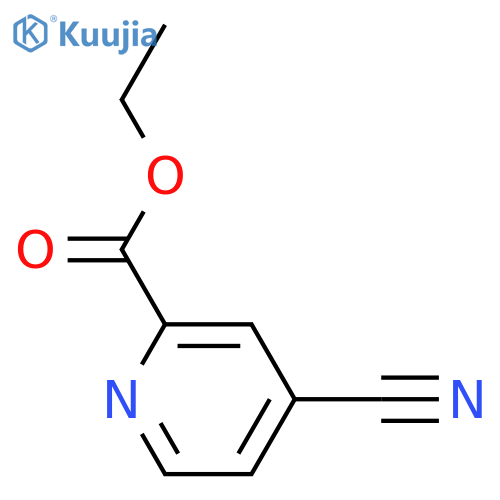

Ethyl 4-cyanopicolinate structure

商品名:Ethyl 4-cyanopicolinate

Ethyl 4-cyanopicolinate 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinecarboxylicacid, 4-cyano-, ethyl ester

- Ethyl 4-cyanopicolinate

- ETHYL 4-CYANO-2-PYRIDINECARBOXYLATE

- ethyl 4-cyanopyridine-2-carboxylate

- 2-ethoxycarbonyl-4-pyridinecarbonitrile

- 4-cyano-2-ethoxycarbonylpyridine

- Ethyl-4-cyan-2-pyridincarboxylat

- 4-cyano-2-pyridinecarboxylic acid ethyl ester

- 2-ethoxycarbonyl-4-cyanopyridine

- YJZQRRZEDGIEFC-UHFFFAOYSA-N

- 4553AF

- VP11686

- AK398384

- AB0098414

- 4-Cyanopyridine-2-carboxylic acid ethyl ester

- 2-Pyridinecarboxylic acid, 4

- J-521006

- SCHEMBL3077434

- CS-0085180

- BB-0602

- AKOS005071845

- 2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester

- C77339

- XDA31650

- DTXSID00541862

- MFCD09152770

- 97316-50-2

- SB52609

-

- MDL: MFCD09152770

- インチ: 1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3

- InChIKey: YJZQRRZEDGIEFC-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=C(C(OCC)=O)N=CC=1

計算された属性

- せいみつぶんしりょう: 176.05900

- どういたいしつりょう: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.21

- ゆうかいてん: 91-93°

- ふってん: 307.8°Cat760mmHg

- フラッシュポイント: 140°C

- 屈折率: 1.529

- PSA: 62.98000

- LogP: 1.12998

Ethyl 4-cyanopicolinate セキュリティ情報

- 危険レベル:IRRITANT

Ethyl 4-cyanopicolinate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 4-cyanopicolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1050461-250mg |

2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |

97316-50-2 | 97% | 250mg |

$155 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF470-200mg |

Ethyl 4-cyanopicolinate |

97316-50-2 | 97% | 200mg |

1045.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF470-250mg |

Ethyl 4-cyanopicolinate |

97316-50-2 | 97% | 250mg |

1639CNY | 2021-05-08 | |

| Aaron | AR00IKMG-100mg |

2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |

97316-50-2 | 97% | 100mg |

$45.00 | 2025-02-28 | |

| Aaron | AR00IKMG-5g |

2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |

97316-50-2 | 97% | 5g |

$1543.00 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155820-1g |

Ethyl 4-cyanopicolinate |

97316-50-2 | 98% | 1g |

¥3034.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155820-250mg |

Ethyl 4-cyanopicolinate |

97316-50-2 | 98% | 250mg |

¥1309.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1050461-5g |

2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |

97316-50-2 | 97% | 5g |

$1725 | 2024-06-06 | |

| A2B Chem LLC | AI65436-250mg |

Ethyl 4-cyano-2-pyridinecarboxylate |

97316-50-2 | 97% | 250mg |

$195.00 | 2023-12-29 | |

| 1PlusChem | 1P00IKE4-100mg |

2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |

97316-50-2 | 98% | 100mg |

$65.00 | 2025-03-01 |

Ethyl 4-cyanopicolinate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Solvents: Water

1.2 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Dichloromethane , Water

1.2 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Dichloromethane , Water

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- (2,3-Dihydrobenzofuranyl)thiazoles as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- A novel convenient and selective alkoxycarbonylation of heteroaromatic bases by oxalic acid monoesters, Tetrahedron Letters, 1992, 33(21), 3057-60

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide

リファレンス

- Catalyst selection by transition state affinity chromatography-an assessment, Molecular Catalysis, 2017, 437, 140-149

合成方法 5

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Ferrous sulfate , Hydrogen peroxide Solvents: Water

リファレンス

- Decisive increase of regioselectivity in radical substitutions: Minisci reaction in the two-phase system, Angewandte Chemie, 1985, 97(8), 694-5

Ethyl 4-cyanopicolinate Raw materials

Ethyl 4-cyanopicolinate Preparation Products

Ethyl 4-cyanopicolinate 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

97316-50-2 (Ethyl 4-cyanopicolinate) 関連製品

- 58997-09-4(4-methyl-2-Pyridinecarboxylic acid ethyl ester)

- 59663-96-6(Ethyl 4-(hydroxymethyl)picolinate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量